jatropholone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jatropholone B is a diterpenoid compound isolated from the roots of the Jatropha curcas plant, which belongs to the family Euphorbiaceae . This compound is part of the jatropholane-type diterpenoids, which are known for their diverse biological activities, including antimicrobial and cytotoxic properties .
Preparation Methods
Jatropholone B can be isolated from the roots of Jatropha curcas through a series of extraction and purification steps. The process typically involves:
Chemical Reactions Analysis
Jatropholone B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives of this compound with modified biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of jatropholone B involves its interaction with various molecular targets and pathways. It has been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells . The compound interacts with cellular proteins and enzymes, disrupting their normal functions and leading to cell death . Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Jatropholone B is unique among jatropholane-type diterpenoids due to its specific biological activities. Similar compounds include:
Jatropholone A: Exhibits selective cytotoxicity against certain cancer cell lines.
Jatrophaldehyde: Known for its antimicrobial properties.
Epi-jatrophaldehyde: Demonstrates inhibition activity against microorganisms.
Epi-jatrophol: Exhibits similar biological activities as this compound but with different potency.
This compound stands out due to its strong action at various doses, reducing lesions significantly and showing non-cytotoxicity to both AGS cells and fibroblasts .
Properties
Molecular Formula |
C20H24O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4R,10R,12S)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one |
InChI |
InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13+,17+/m1/s1 |
InChI Key |
BMHPRIPRPDSKRK-PGQWDYDZSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=C3[C@@H]4[C@@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O |
Canonical SMILES |
CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.